Peroxy Bond Presence vs. Ether-Linked 1,8-Diamino-3,6-dioxaoctane (CAS 929-59-9): Functional Group Identity
4-[(2-Aminoethyl)peroxy]butan-1-amine (CAS 488736-21-6) and 1,8-diamino-3,6-dioxaoctane (CAS 929-59-9) share the identical molecular formula C₆H₁₆N₂O₂ and nearly identical molecular weight (148.20 vs. 148.20 g/mol), yet they are constitutional isomers distinguished exclusively by the connectivity of the two oxygen atoms: a directly bonded peroxy group (–O–O–) in the target compound versus two isolated ether linkages (–CH₂–O–CH₂–CH₂–O–CH₂–) in the comparator [1]. This single constitutional difference dictates fundamentally different thermal decomposition pathways: the peroxy bond undergoes homolytic cleavage at moderate temperatures (typically 80–150 °C for dialkyl peroxides) to generate oxygen-centered radicals, whereas the ether-linked comparator is thermally stable above 200 °C and cannot serve as an endogenous radical source [2].
| Evidence Dimension | Functional group identity (oxygen connectivity) at constant molecular formula |
|---|---|
| Target Compound Data | Peroxy group (–O–O–); SMILES O(CCCCN)OCCN; capable of homolytic O–O cleavage to generate alkoxy radicals |
| Comparator Or Baseline | 1,8-Diamino-3,6-dioxaoctane (CAS 929-59-9); ether groups (–CH₂–O–CH₂–CH₂–O–CH₂–); SMILES NCCOCCOCCN; thermally stable, no endogenous radical generation pathway |
| Quantified Difference | Qualitative functional group difference (peroxy vs. ether) with known class-level thermal stability differential of >100 °C for radical generation onset; no compound-specific half-life data available for 488736-21-6 |
| Conditions | Structural comparison at molecular formula level (C₆H₁₆N₂O₂, MW 148.20); thermal stability inferred from dialkyl peroxide class behavior |
Why This Matters
For procurement in radical-initiated polymerization or redox-active material synthesis, selecting the ether isomer (929-59-9) eliminates the peroxy functionality that is the sole structural basis for radical-generating capability, rendering the substitution functionally invalid regardless of molecular formula identity.
- [1] NIST Webbook. 1,8-Diamino-3,6-dioxaoctane. CAS 929-59-9. https://webbook.nist.gov. View Source
- [2] European Patent EP0355733A1. Amino or hydrazino peroxides, derivatives and their uses. Granted 1995-02-08. Describes peroxy bond utility in radical generation and polymer applications. View Source
